Fluprednisolone valerate
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Overview
Description
Fluprednisolone valerate is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of fluprednisolone, which is itself a fluorinated analog of prednisolone. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluprednisolone valerate typically involves several key steps:
Starting Material: The synthesis begins with prednisolone.
Fluorination: The introduction of a fluorine atom at the 6α position of prednisolone.
Esterification: The final step involves esterifying the hydroxyl group at the 21 position with valeric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Fluprednisolone valerate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties .
Scientific Research Applications
Fluprednisolone valerate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of glucocorticoid chemistry.
Biology: The compound is used to study the effects of glucocorticoids on cellular processes.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mechanism of Action
Fluprednisolone valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The result is a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A non-fluorinated analog with similar anti-inflammatory properties.
Dexamethasone: Another synthetic glucocorticoid with a different fluorination pattern.
Betamethasone: Similar to dexamethasone but with different stereochemistry.
Uniqueness
Fluprednisolone valerate is unique due to its specific fluorination at the 6α position and esterification with valeric acid. These modifications enhance its anti-inflammatory potency and alter its pharmacokinetic properties compared to other glucocorticoids .
Properties
CAS No. |
23257-44-5 |
---|---|
Molecular Formula |
C26H35FO6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-26(21(31)14-28)10-8-17-16-12-19(27)18-11-15(29)7-9-24(18,2)23(16)20(30)13-25(17,26)3/h7,9,11,16-17,19-20,23,28,30H,4-6,8,10,12-14H2,1-3H3/t16-,17-,19-,20-,23+,24-,25-,26-/m0/s1 |
InChI Key |
JXWVQHSDWAODPY-HHJIKABBSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C(=O)CO |
SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO |
23257-44-5 | |
Origin of Product |
United States |
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